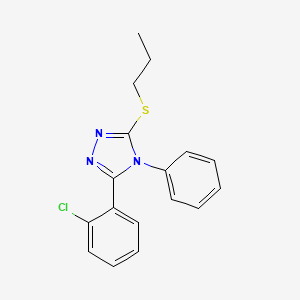
4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(propylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a propylthio group attached to the triazole ring
準備方法
The synthesis of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl, phenyl, and propylthio precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This is usually achieved through a reaction involving hydrazine derivatives and carbon disulfide, followed by cyclization with an appropriate reagent.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to promote the formation of the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to bind to voltage-gated sodium channels and L-type calcium channels, modulating their activity . This interaction can lead to anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.
類似化合物との比較
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
3-(2-Chlorophenyl)-4-phenyl-5-(methylthio)-4H-1,2,4-triazole: This compound differs by having a methylthio group instead of a propylthio group, which may affect its chemical reactivity and biological activity.
3-(2-Chlorophenyl)-4-phenyl-5-(ethylthio)-4H-1,2,4-triazole: The presence of an ethylthio group instead of a propylthio group can influence the compound’s solubility and interaction with biological targets.
3-(2-Chlorophenyl)-4-phenyl-5-(butylthio)-4H-1,2,4-triazole: The butylthio derivative may exhibit different pharmacokinetic properties compared to the propylthio derivative.
特性
CAS番号 |
81518-32-3 |
|---|---|
分子式 |
C17H16ClN3S |
分子量 |
329.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-phenyl-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3S/c1-2-12-22-17-20-19-16(14-10-6-7-11-15(14)18)21(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChIキー |
REQPGGSENYIQKL-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
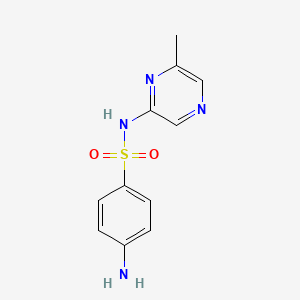
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
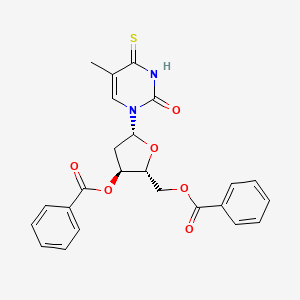
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
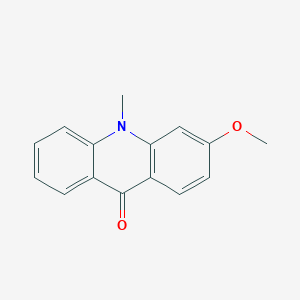
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
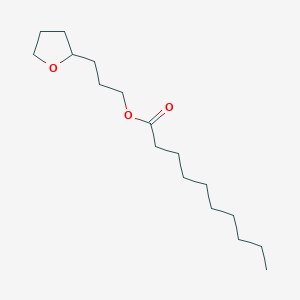
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
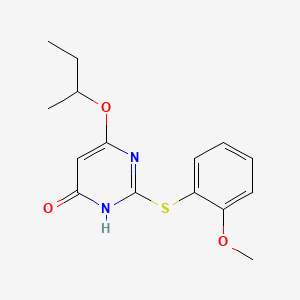
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
